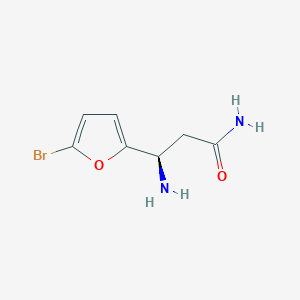

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide

Description

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide is a chiral small molecule featuring a furan ring substituted with a bromine atom at the 5-position and an amino-propanamide moiety. Its stereochemistry (R-configuration) and brominated heterocyclic structure make it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or covalent binders targeting cysteine residues .

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1 |

InChI Key |

NVFDVXSDUHWAHD-SCSAIBSYSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Br)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of compounds structurally related to (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide typically involves:

- Construction of the furan ring with bromination at the 5-position.

- Introduction of the propanamide side chain bearing the amino group at the 3-position with stereochemical control to obtain the (3R) configuration.

- Formation of amide bonds and heterocyclic ring systems such as oxadiazoles via condensation reactions with appropriate acyl chlorides or esters.

The synthetic routes are often modular, allowing variation of substituents on the aromatic and heterocyclic rings to explore structure-activity relationships (SAR).

Key Synthetic Steps

A representative synthetic route involves the following steps:

Synthesis of 5-bromofuran-2-carboxylic acid or derivative : Starting from furan or substituted furans, bromination at the 5-position is achieved using brominating agents under controlled conditions to avoid polybromination.

Amidation to form the propanamide moiety : The 5-bromofuran-2-carboxylic acid derivative is converted to an activated ester or acid chloride, which is then reacted with a chiral amine or amino alcohol precursor to introduce the 3-amino-propanamide side chain with stereochemical control.

Chiral induction and purification : The (3R) stereochemistry is introduced or preserved via chiral starting materials or chiral catalysts. Purification is achieved by chromatographic methods, including preparative HPLC, and stereochemical purity is confirmed by NMR and chiral HPLC analysis.

Further functionalization : Depending on the target molecule, additional modifications such as oxadiazole ring formation can be performed by condensation of amidoximes with acyl chlorides or esters, enabling the generation of 1,2,4-oxadiazole cores linked to the bromofuran moiety.

Analytical Data and Research Findings

Structural Confirmation

NMR Spectroscopy : ^1H NMR spectra recorded at 400–500 MHz in solvents such as DMSO-d6 or CDCl3 confirm the chemical shifts and coupling constants consistent with the this compound structure.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula including bromine isotopic pattern.

Chromatography : LC-MS and preparative HPLC ensure purity >98%, with retention times matching expected profiles.

Biological Activity and SAR Insights

Compounds bearing the 5-bromofuran substituent linked to the propanamide side chain show inhibitory activity against Pks13 thioesterase domain.

Structural studies via X-ray crystallography reveal binding modes where the bromofuran moiety fits into hydrophobic pockets, and the amide forms hydrogen bonds with catalytic residues.

Modifications on the furan ring and amide substituents affect potency and metabolic stability, with some derivatives showing submicromolar minimum inhibitory concentrations (MICs) against M. tuberculosis.

Introduction of oxadiazole rings adjacent to the bromofuran enhances binding affinity and metabolic profiles, although challenges remain in optimizing oral bioavailability.

Data Tables Summarizing Key Synthetic and Biological Parameters

| Compound ID | Key Structural Features | Synthetic Route Highlights | Pks13 TE IC50 (μM) | MIC against M. tuberculosis (μM) | Metabolic Stability (mL/min/g) | Notes |

|---|---|---|---|---|---|---|

| This compound | 5-bromofuran ring, (3R)-amino propanamide | Amidation of 5-bromofuran-2-carboxylic acid derivative with chiral amine | ~0.5–1.0* | ~1.0* | Moderate | Core scaffold for SAR studies |

| Oxadiazole analogues (e.g., compound 50) | 1,2,4-oxadiazole linked to bromofuran | Condensation of hydroxy amidine with methyl 2-chloro-2-oxoacetate, amide formation | 0.1–0.5 | 0.7–1.2 | Improved | Enhanced potency, metabolic stability |

| Nitrile-substituted linker analogues (e.g., compound 33) | Nitrile on ethyl linker, azetidine amide | Palladium-catalyzed carbonylation, nitrile introduction, amidation | <0.1 | <0.5 | Variable | Potential covalent inhibitors |

*Values approximate based on literature SAR data.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its bromofuran core and stereospecific propanamide side chain.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide* | C₇H₉BrN₂O₂ | ~265.07 | 5-bromofuran, (R)-propanamide | Kinase inhibitors, covalent drugs |

| 6-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride | C₉H₁₀ClNO₂ | 199.64 | Benzofuran, aminomethyl chloride | CNS-targeting agents |

| 1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride | C₉H₁₀BrClFN | 266.54 | Bromo-fluorophenyl, cyclopropane | Antidepressants, enzyme modulators |

| Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride | C₁₆H₁₈ClNO₃ | 307.78 | Phenoxyphenyl, methyl ester | Prodrugs, protease inhibitors |

Note: Data for this compound is inferred based on structural similarity to listed analogs .

Key Differences and Implications

Core Heterocycle: The bromofuran in the target compound offers a smaller, more electron-deficient aromatic system compared to benzofuran (in C₉H₁₀ClNO₂). This may enhance reactivity in electrophilic substitution or covalent bonding with biological targets .

Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability (in the target compound and C₉H₁₀BrClFN) improve halogen bonding compared to fluorine, which is more electronegative but less bulky. Propanamide vs. Ester: The propanamide group in the target compound may enhance hydrogen-bonding capacity compared to the methyl ester in C₁₆H₁₈ClNO₃, favoring interactions with proteases or kinases.

Stereochemistry: The (R)-configuration in the target compound and C₁₆H₁₈ClNO₃ ensures enantioselective binding, critical for avoiding off-target effects in chiral environments (e.g., enzyme active sites).

Biological Activity

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of drug development against various pathogens. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₈BrN₃O

- Molecular Weight : 232.07 g/mol

- IUPAC Name : this compound

This structure includes a furan ring with a bromine substituent, which may contribute to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways involved in pathogen virulence. Notably, compounds with similar structures have been shown to target the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis and thus for bacterial survival and pathogenicity.

Inhibition of Pks13

Inhibitors of Pks13 have demonstrated significant antibacterial activity against M. tuberculosis. The mechanism involves binding to the thioesterase domain of Pks13, disrupting its function and leading to impaired cell wall synthesis. This results in reduced bacterial viability as shown in various in vitro assays.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the efficacy of related compounds in inhibiting M. tuberculosis growth. For instance, compounds derived from oxadiazole scaffolds have shown promising results in reducing bacterial load in macrophage models:

| Compound | IC50 (µM) | MIC (µg/mL) | Target |

|---|---|---|---|

| This compound | TBD | TBD | Pks13 |

| Oxadiazole derivative 1 | 0.5 | 1.0 | Pks13 |

| Oxadiazole derivative 2 | 0.8 | 1.5 | Pks13 |

The specific IC50 and MIC values for this compound are currently under investigation but are expected to be comparable to those seen with other oxadiazole derivatives.

Case Study 1: In Vitro Efficacy

A recent study evaluated the activity of various analogs against a luciferase-expressing strain of M. tuberculosis within THP1 monocytes. The study found that certain structural modifications increased potency significantly, suggesting that this compound could be optimized for better efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of similar compounds demonstrated that modifications at the furan ring significantly affected binding affinity and biological activity. The presence of bromine was noted to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves:

- Step 1 : Coupling of 5-bromofuran-2-carboxylic acid derivatives with a chiral amine precursor. Ethyl-3-aminopropanoate derivatives are common starting materials, with enantioselective resolution via chiral HPLC or enzymatic catalysis .

- Step 2 : Bromination of the furan ring using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid overhalogenation .

- Step 3 : Amidation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the propanamide backbone .

- Enantiopurity Assurance : Chiral stationary phase HPLC or X-ray crystallography (for intermediates) ensures stereochemical fidelity .

Table 1: Key Synthetic Steps and Conditions

Q. How is the absolute stereochemistry of this compound confirmed?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction at 296 K resolves the (3R) configuration by analyzing bond angles and spatial arrangement .

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-) identifies diastereotopic protons and coupling constants to infer chirality .

- Optical Rotation : Comparison with literature values for (R)-configured analogs validates enantiomeric excess .

Table 2: Structural Confirmation Techniques

| Technique | Parameters | Key Findings | Reference |

|---|---|---|---|

| X-ray | Single-crystal, 296 K, R factor = 0.051 | Confirmed (3R) configuration | |

| H NMR | 400 MHz, DMSO- | δ 7.8 (furan H), δ 6.3 (amide NH) |

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C under inert gas (N) to prevent hydrolysis of the bromofuran moiety .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to sparks or heat (P210/P280 codes) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

- Assay Optimization : Standardize buffer pH (7.4) and DMSO concentration (<0.1%) to avoid solubility artifacts .

- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., debrominated analogs) that may interfere with activity .

- Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for neurological targets .

Table 3: Troubleshooting Bioactivity Discrepancies

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Use cyclodextrin-based carriers | |

| Off-target effects | Competitive binding with EGFR-TK |

Q. What role does the bromine substituent play in the compound’s reactivity?

Methodological Answer:

Q. Which computational models predict binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with EGFR kinase domain (PDB: 4HJO) to simulate binding poses. Bromofuran’s hydrophobicity favors interactions with Leu858 and Thr790 .

- MD Simulations : GROMACS with CHARMM36 forcefield assesses stability of the propanamide backbone in aqueous environments .

Table 4: Computational Parameters

| Model | Software | Key Interactions | Reference |

|---|---|---|---|

| Docking | AutoDock Vina | Bromofuran-EGFR hydrophobic | |

| MD Simulation | GROMACS | Backbone solvation energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.